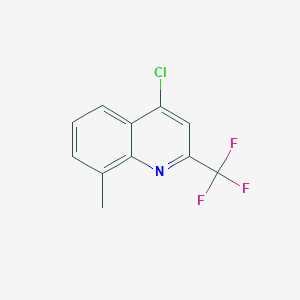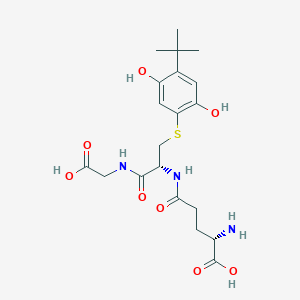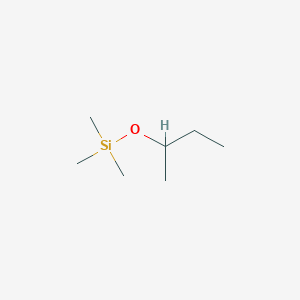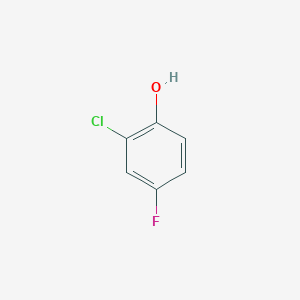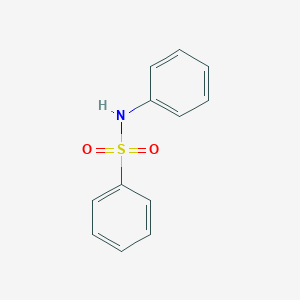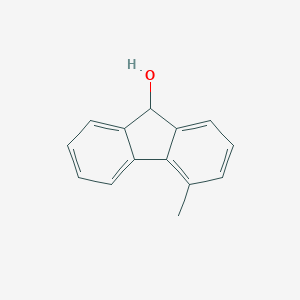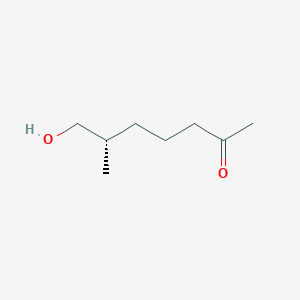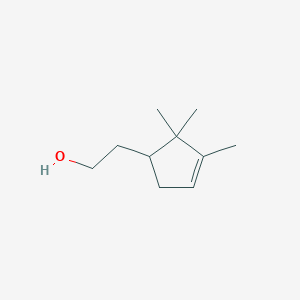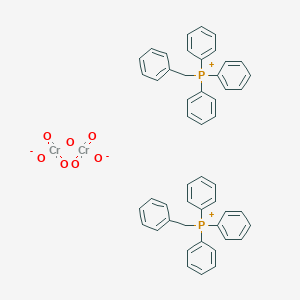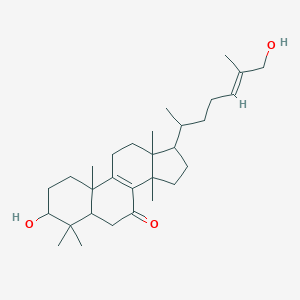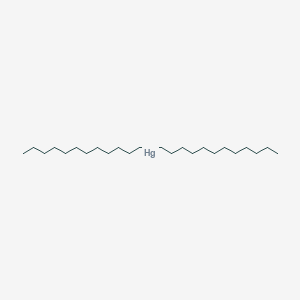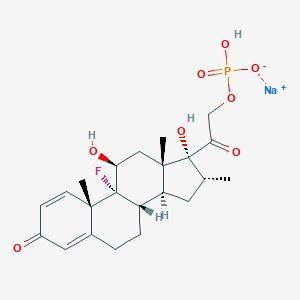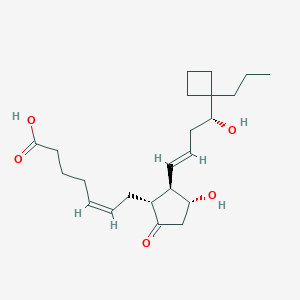
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Research involving similar compounds has demonstrated antiproliferative activities against various cancer cells. For example, Lee et al. (2009) isolated compounds from Polyalthia longifolia, including 16-oxo-cleroda-3,13-dien-15-oic acid, which exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009). Similarly, Popova et al. (2009) isolated diterpenes from Cretan propolis that showed a broad spectrum of antimicrobial activity (Popova et al., 2009).
PPARgamma Activation
Söderström et al. (2003) found that certain prostaglandin D2 derivatives induced significant peroxisome proliferator-activated receptor-gamma (PPARgamma) activity, suggesting potential applications in modulating this receptor (Söderström et al., 2003).
Bioactive Triterpene Acids
Muhammad et al. (2000) reported the isolation of bioactive triterpene acids from Maytenus undata, which showed significant inhibitory effects on microglia-induced thromboxane and superoxide anion generation (Muhammad et al., 2000).
Hydrogen-Bonded Aggregations
Bertolasi et al. (2005) studied the crystal structures of various oxo-cholic acids, demonstrating their ability to form diverse supramolecular architectures through cooperative hydrogen bonding (Bertolasi et al., 2005).
Biotransformation Studies
Fraga et al. (2009) investigated the biotransformation of certain diterpenes by Gibberella fujikuroi, revealing the formation of compounds with altered biological activities (Fraga et al., 2009).
Aldosterone Antagonists
Weier and Hofmann (1975) synthesized various esters of steroid spirolactones, indicating potential applications as aldosterone antagonists (Weier & Hofmann, 1975).
Prostanoid EP2 and EP4 Receptor Agonists
Wilson et al. (2004) characterized agonist fingerprints for human prostanoid EP2 and EP4 receptors, providing insights into receptor-mediated responses (Wilson et al., 2004).
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-QTUFFCAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



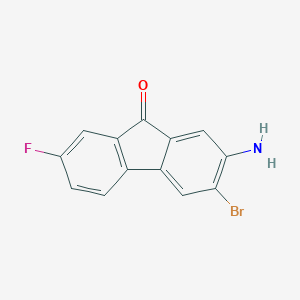
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
